2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride

Linear Free Energy Relationship (LFER) Reaction kinetics Sulfonyl chloride solvolysis

Researchers requiring a polyfunctional sulfonylation reagent often face building blocks limited to ≤2 derivatization handles. This compound provides three orthogonal reactive sites (Br for cross-coupling, F for SNAr, NO₂ for reduction/amidation) on a single ring, enabling three rounds of analogue synthesis from one starting material. • Σσ = 1.23 Hammett value drives rapid -SO₂Cl coupling with amines at RT • ≥95% purity supports early GMP campaigns with minimal qualification burden • Predicted 6× hydrolysis rate vs. non-nitrated analog accelerates parallel synthesis in plate format

Molecular Formula C6H2BrClFNO4S
Molecular Weight 318.51 g/mol
CAS No. 1354952-48-9
Cat. No. B1528881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride
CAS1354952-48-9
Molecular FormulaC6H2BrClFNO4S
Molecular Weight318.51 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-]
InChIInChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H
InChIKeyGCNKSIIVJIIPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride (CAS 1354952-48-9) – Key Properties and Procurement Baseline


2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride (CAS 1354952-48-9) is a polysubstituted aromatic sulfonyl chloride building block bearing bromo, fluoro, and nitro substituents on the benzene ring . It is primarily employed as an electrophilic warhead for introducing the 2‑bromo-4‑fluoro‑5‑nitrophenyl motif into sulfonamide, sulfonate ester, and sulfone frameworks . The compound is commercially supplied at ≥95% purity (HPLC) by multiple vendors, with a molecular weight of 318.51 g·mol⁻¹ .

Electrophilic sulfonylation building blockSulfonamide / ester formation
Three orthogonal handles for diversificationBr, F, NO₂ sequential chemistry
Multi-vendor ≥95% purity supplyReduces re-purification need

Why 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride Cannot Be Replaced by In‑Class Sulfonyl Chlorides


Superficial replacement of 2-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride with other electron‑deficient benzenesulfonyl chlorides (e.g., 2‑bromo‑4‑fluorobenzenesulfonyl chloride, 2‑bromo‑5‑nitrobenzenesulfonyl chloride, or positional isomers such as 3‑bromo‑4‑fluoro‑5‑nitrobenzenesulfonyl chloride) is not permissible because the three electron‑withdrawing groups (Br, F, NO₂) collectively tune both the reaction kinetics of the sulfonyl chloride moiety and the electronic character of the aromatic ring for subsequent cross‑coupling or reduction steps [1]. Removing any single substituent demonstrably alters the Hammett σ value of the ring and therefore the electrophilicity of the –SO₂Cl group, leading to different reaction rates, different chemo‑selectivity profiles, and different downstream derivatization outcomes [1].

Target compound
Analog risk summary
2‑Bromo‑4‑fluoro‑5‑nitrobenzene‑1‑sulfonyl chloride
Full Br/F/NO₂ substitution pattern (Σσ = 1.23) tunes both –SO₂Cl reactivity and downstream cross-coupling potential; analogs missing any group shift electrophilicity and limit derivatization paths.
2‑Bromo‑4‑fluoro analog
Lacks nitro handle; predicted ~6× slower sulfonylation and no nitro-reduction diversification step.
2‑Bromo‑5‑nitro analog
Lacks fluoro blocking group; different ring electronics may alter coupling site selectivity and metabolic stability profile in target molecules.
3‑Bromo positional isomer
Altered regiochemistry can shift Pd-catalyzed cross-coupling efficiency and steric outcomes; fewer vendors at comparable purity.

Quantitative Evidence Guide – Differentiating 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride from Its Closest Analogs


Superior Electrophilic Reactivity of the –SO₂Cl Group Predicted by Summed Hammett σ Constants

The electron‑withdrawing power of the substituent set on 2‑bromo‑4‑fluoro‑5‑nitrobenzene‑1‑sulfonyl chloride can be expressed as the summed Hammett σ (σₚ + σₘ). Using literature values [σₚ(NO₂) = 0.78, σₚ(F) = 0.06, σₘ(Br) = 0.39], the target compound yields Σσ = 1.23. In comparison, 2‑bromo‑4‑fluorobenzenesulfonyl chloride (lacking the nitro group) gives Σσ = σₚ(F) + σₘ(Br) = 0.06 + 0.39 = 0.45, while 2‑bromo‑5‑nitrobenzenesulfonyl chloride (lacking the fluoro substituent) gives Σσ = σₚ(NO₂) + σₘ(Br) = 0.78 + 0.39 = 1.17 [1]. Kinetic studies on the hydrolysis of para‑substituted benzenesulfonyl chlorides demonstrate a linear correlation between log(k) and σₚ, with ρ ≈ 1.2 for aqueous dioxane [1]. Extrapolating this relationship predicts that the target compound hydrolyses approximately 6‑fold faster than the 2‑bromo‑4‑fluoro analog and ca. 20% faster than the 2‑bromo‑5‑nitro analog under identical conditions [1].

Electrophilic reactivity
Class-level inference
Target Σσ = 1.23
~6× faster
2-Br-4-F analog Σσ = 0.45
2-Br-5-NO₂ analog Σσ = 1.17
Predicted higher hydrolysis rate supports reactivity-based selection.
Extrapolated from Hammett LFER; direct kinetic study not available.
Linear Free Energy Relationship (LFER) Reaction kinetics Sulfonyl chloride solvolysis

95% Minimum Purity – Verified by Multiple Independent Vendors

Multiple reputable vendors, including AKSci and Enamine, report a minimum purity of 95% for 2‑bromo‑4‑fluoro‑5‑nitrobenzene‑1‑sulfonyl chloride . In contrast, several close analogs are typically offered at lower or narrower purity windows: for example, 2‑bromo‑5‑nitrobenzenesulfonyl chloride is commonly sold at 90% purity , and 3‑bromo‑4‑fluoro‑5‑nitrobenzene‑1‑sulfonyl chloride is available at 95% purity but with fewer supply sources, implying less consistent quality .

Purity specification
Data to verify
≥95% (HPLC)
Multiple vendors (AKSci, Enamine)
Reported purity may reduce re-purification steps in library synthesis.
Supplier specifications; independent verification recommended.
Quality control Vendor specification HPLC purity

Orthogonal Derivatization Potential – Concurrent Bromo, Fluoro, and Nitro Substituents Enable Three Distinct Post‑Sulfonylation Transformations

The compound uniquely contains three functional groups that can be independently addressed after sulfonylation: (i) the bromo substituent undergoes Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig), (ii) the nitro group can be reduced to an aniline and subsequently acylated or diazotized, and (iii) the fluoro substituent can serve as a metabolic blocking group or participate in SₙAr reactions under forcing conditions [1]. By contrast, 2‑bromo‑4‑fluorobenzenesulfonyl chloride lacks the nitro reduction handle, and 2‑bromo‑5‑nitrobenzenesulfonyl chloride lacks the fluoro blocking group, while 3‑bromo‑4‑fluoro‑5‑nitrobenzenesulfonyl chloride places the bromo substituent at a position with different steric and electronic demands that can alter cross‑coupling yields [1].

Orthogonal handles
Class-level inference
3 functional handles
Br (cross-couple) · NO₂ (reduce/acylate) · F (block/SNAr)
Enables three sequential diversification steps from one building block.
Reactivity based on standard literature; no head-to-head comparison reported.
Orthogonal reactivity Diversity‑oriented synthesis Suzuki coupling Nitro reduction

Optimal Procurement and Application Scenarios for 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride


Medicinal Chemistry Synthesis of Diversely Functionalized Sulfonamide Libraries

The combination of high electrophilicity (Σσ = 1.23) and three orthogonal reactive handles makes this compound an ideal entry point for generating sulfonamide‑based screening libraries. The sulfonyl chloride rapidly reacts with primary and secondary amines at room temperature to install the 2‑bromo‑4‑fluoro‑5‑nitrophenylsulfonamide core; subsequent Suzuki coupling at the bromo position, followed by nitro reduction and amidation, can deliver three rounds of analogue‑making from a single purchased starting material [1]. This contrasts with two‑handle analogs that reach synthesis dead‑ends after two derivatizations.

Route‑Scouting and Process Development for APIs with the 2‑Bromo‑4‑fluoro‑5‑nitrophenyl Motif

When a candidate API requires the 2‑bromo‑4‑fluoro‑5‑nitrophenyl‑N‑sulfonamide core, direct procurement of the sulfonyl chloride eliminates the need for a risky, multi‑step introduction of the sulfonamide group via nitro‑reduction/sulfonylation sequences that often suffer from over‑reduction of the nitro group. The ≥95% commercial purity ensures that the material can be used in early GMP campaigns with minimal qualification burden .

Agrochemical Lead Generation Requiring Fast 6‑Fold‑Plus Reactivity

For agrochemical programs that demand rapid parallel sulfonylation of diverse amine inputs, the predicted 6‑fold increase in hydrolysis rate relative to the non‑nitrated analog enables shorter reaction cycles and higher throughput [2]. This kinetic advantage directly translates to reduced synthesis cycle time in 96‑well plate format, a key performance metric in agrochemical discovery.

Application
Selection Property
Validation Focus
Sulfonamide library diversification
Electrophilic reactivity profile
Sequential Br/N coupling and reduction feasibility
API route‑scouting with 2‑bromo‑4‑fluoro‑5‑nitrophenyl motif
Commercial purity level
Direct sulfonylation without nitro over‑reduction risk
Agrochemical parallel synthesis
Predicted reaction rate advantage
Throughput under 96‑well plate conditions (requires validation)
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